Synthesis and Characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Technical Guide
Synthesis and Characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile, make it an attractive component in drug design. When incorporated into a sulfonylpiperazine structure, the resulting molecule often exhibits a diverse range of pharmacological activities, including but not limited to, anticancer, anti-influenza, and anti-HIV properties. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific sulfonylpiperazine derivative, 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine, offering insights into the rationale behind the synthetic strategy and the analytical techniques required for its unambiguous identification.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine is conceptually straightforward, relying on the formation of a sulfonamide bond between a suitably activated sulfonic acid derivative and piperazine. A logical retrosynthetic disconnection breaks the target molecule at the sulfur-nitrogen bond, identifying 2,5-dimethoxybenzenesulfonyl chloride and piperazine as the key starting materials.
The forward synthesis, therefore, involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, a robust and widely utilized transformation in organic synthesis.
Experimental Protocols
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
The precursor, 2,5-dimethoxybenzenesulfonyl chloride, can be prepared from 1,4-dimethoxybenzene via an electrophilic aromatic substitution reaction with chlorosulfonic acid.
Materials:
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1,4-Dimethoxybenzene
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Chlorosulfonic acid
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Thionyl chloride
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Dichloroethane
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Ice
Procedure:
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In a fume hood, dissolve 1,4-dimethoxybenzene in dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0-10 °C using an ice bath.
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Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Separate the organic layer and wash it with cold water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethoxybenzenesulfonyl chloride, which may be a yellow solid or oil.
Causality: The use of chlorosulfonic acid is essential for the sulfonation of the aromatic ring. Thionyl chloride is often added to facilitate the conversion of the initially formed sulfonic acid to the more reactive sulfonyl chloride. Maintaining a low temperature during the addition of the sulfonating agents is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.
Synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine
The final step involves the reaction of the synthesized 2,5-dimethoxybenzenesulfonyl chloride with piperazine. To favor monosubstitution, a significant excess of piperazine is typically used.
Materials:
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2,5-Dimethoxybenzenesulfonyl chloride
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Piperazine
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Dichloromethane (or another suitable aprotic solvent)
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Triethylamine (or another suitable base)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve a large excess of piperazine (e.g., 5-10 equivalents) in dichloromethane in a round-bottom flask with stirring.
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Add triethylamine (1.5-2 equivalents) to the solution to act as a scavenger for the HCl byproduct.
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Cool the mixture to 0 °C in an ice bath.
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Dissolve 2,5-dimethoxybenzenesulfonyl chloride in a minimal amount of dichloromethane and add it dropwise to the piperazine solution over 30-60 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine.
Causality: The use of a large excess of piperazine is a common strategy to minimize the formation of the disubstituted by-product, 1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]piperazine. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,5-dimethoxyphenyl group, the methoxy protons, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.
13C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons, methoxy carbons, and the aliphatic carbons of the piperazine ring.
| 1H NMR Data | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.5 | m | 3H |
| Methoxy-H (OCH3) | 3.7 - 3.9 | s | 6H |
| Piperazine-H (CH2-N-SO2) | 3.0 - 3.3 | t | 4H |
| Piperazine-H (CH2-NH) | 2.8 - 3.1 | t | 4H |
| Piperazine-NH | 1.5 - 2.5 | br s | 1H |
Table 1: Predicted 1H NMR Spectral Data.
| 13C NMR Data | Expected Chemical Shift (ppm) |
| Aromatic C-O | 150 - 155 |
| Aromatic C-S | 130 - 135 |
| Aromatic C-H | 110 - 125 |
| Methoxy (OCH3) | 55 - 60 |
| Piperazine (CH2-N-SO2) | 45 - 50 |
| Piperazine (CH2-NH) | 43 - 48 |
Table 2: Predicted 13C NMR Spectral Data.
Note: The predicted chemical shifts are based on data from similar sulfonylpiperazine and dimethoxybenzene derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| N-H Stretch (piperazine) | 3200 - 3400 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| S=O Stretch (sulfonyl) | 1320 - 1360 and 1140 - 1180 | Strong |
| C-O Stretch (methoxy) | 1200 - 1275 and 1020 - 1075 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Table 3: Predicted FTIR Absorption Bands.
Note: The predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Data:
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (C12H18N2O4S, MW: 302.35 g/mol ).
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Fragmentation Pattern: Characteristic fragmentation patterns for sulfonylpiperazines often involve cleavage of the S-N bond and fragmentation of the piperazine ring.
Conclusion
This technical guide outlines a robust and well-precedented methodology for the synthesis and characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine. The described protocols, grounded in established organic chemistry principles, provide a clear pathway for researchers to access this and related compounds. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final product, which is paramount for any subsequent biological or medicinal chemistry studies. The sulfonylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is essential for advancing drug discovery efforts.
References
- CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents. (n.d.).
- Keglevich, A., Dányi, L., Rieder, A., Horváth, D., Szigetvári, Á., Dékány, M., Szántay, C., Jr., Latif, A. D., Hunyadi, A., Zupkó, I., et al. (2023). Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Bioactive Moieties. Molecules, 28(11), 4381.
- Pei, S., Chen, J., Yang, J., Lai, L., Huang, X., Xu, M., & Chen, J. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 20(6), 501-506.
-
2,5-Dimethoxybenzenesulfonyl chloride | 1483-28-9. (n.d.). Retrieved January 18, 2026, from [Link]
- Passarella, D., Giardini, A., Peretto, B., Fontana, G., Sacchetti, A., Silvani, A., Ronchi, C., Cappelletti, G., Cartelli, D., Borlak, J., et al. (2008). Inhibitors of tubulin polymerization: Synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry, 16(12), 6269–6281.
-
SpectraBase. (n.d.). Piperazine, 1-[(3,4-dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)sulfonyl]-. Retrieved January 18, 2026, from [Link]
- Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 18, 2026, from a professional blog on medicinal chemistry.
- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 18, 2026, from a chemical supplier's technical article.
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Głowacka, I. E., & Wujec, M. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 27(23), 8303.
-
FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023). European Journal of Medicinal Chemistry, 250, 115201.
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry.
- IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. (n.d.). ResearchGate.
- IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. (n.d.). ResearchGate.
-
Piperazine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- Stewart, C. D., & White, N. G. (2023).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4935.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). Molbank, 2022(2), M1411.
-
1-((2,5-Dimethoxyphenyl)methyl)piperazine hydrochloride | C13H21ClN2O2 | CID 20849983. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. (n.d.). ResearchGate.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). Molecules.
- Characteristic bands of the IR Spectra of sulfadiazine. (n.d.). ResearchGate.
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. (n.d.).
-
Piperazine dihydrochloride. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
- Method of direct mono-N-substitution of piperazine. (n.d.). Google Patents.
- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.
- Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). Molecules.
